molecular formula C11H11NO B8753285 3-(furan-3-yl)-4-methylaniline

3-(furan-3-yl)-4-methylaniline

Cat. No.: B8753285
M. Wt: 173.21 g/mol
InChI Key: SDIZRGJAYGJNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-3-yl)-4-methylaniline is an organic compound characterized by the presence of a methyl group, a furan ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-3-yl)-4-methylaniline typically involves the reaction of 4-methyl-3-nitroaniline with furan under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced through a coupling reaction. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(furan-3-yl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline moiety or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.

Scientific Research Applications

3-(furan-3-yl)-4-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The furan ring and aniline moiety play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Methyl-3-(2-furyl)-aniline
  • 4-Methyl-3-(4-furyl)-aniline
  • 4-Methyl-3-(3-thienyl)-aniline

Comparison: 3-(furan-3-yl)-4-methylaniline is unique due to the specific positioning of the furan ring and the methyl group. This structural arrangement influences its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(furan-3-yl)-4-methylaniline

InChI

InChI=1S/C11H11NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3

InChI Key

SDIZRGJAYGJNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-methyl-3-(3-furyl) nitrobenzene 1 (91 mg, 0.45 mmol) and Lindlar's catalyst (0.2 mmol) in methanol was placed under an H2 atmosphere and the resulting reaction was maintained overnight at rt. The reaction mixture was filtered through Celite and the remaining solids were washed with EtOAc. The combined organic portions were concentrated to provide 74 mg (0.43 mmol, 96%) of an amber residue as 2: 1H NMR (300 MHz, CD3OD) δ 7.56 (app t, J=1.1 Hz, 1H), 7.52 (dd, J=1.7, 1.9 Hz, 1 H), 6.97 (d, J=8.0 Hz, 1H), 6.75 (d, J=2.5 Hz, 1H), 6.60 (m, 2H), 2.23 (s, 3H).
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Lindlar's catalyst
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.